molecular formula C6H11NO2 B12731079 Methacrylic acid dimethylamino ester CAS No. 2511161-60-5

Methacrylic acid dimethylamino ester

Cat. No.: B12731079
CAS No.: 2511161-60-5
M. Wt: 129.16 g/mol
InChI Key: OWMBTIRJFMGPAC-UHFFFAOYSA-N
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Description

Properties

CAS No.

2511161-60-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

dimethylamino 2-methylprop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)9-7(3)4/h1H2,2-4H3

InChI Key

OWMBTIRJFMGPAC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)ON(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylic acid dimethylamino ester can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)ethanol. This reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Methacrylic acid dimethylamino ester undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Polymerization: Free radical polymerization to form homopolymers and copolymers.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions:

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

Methacrylic acid dimethylamino ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

    Biology: Incorporated into hydrogels for controlled drug delivery and tissue engineering.

    Medicine: Utilized in the development of antimicrobial coatings for medical devices.

    Industry: Employed in the production of adhesives, coatings, and lubricants .

Mechanism of Action

The mechanism of action of methacrylic acid dimethylamino ester involves its ability to undergo polymerization and form cross-linked networks. The amino group can interact with various substrates, enhancing the adhesive and thermal properties of the resulting polymers. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes through electrostatic interactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(Dimethylamino)ethyl methacrylate
  • CAS No.: 2867-47-2
  • Molecular Formula: C₈H₁₅NO₂
  • Molar Mass : 157.21 g/mol

Physical Properties :

  • Boiling Point : 182–190°C
  • Density : 0.93 kg/L at 25°C
  • Solubility: Miscible with water due to the polar dimethylamino group
  • Flash Point : 74°C (flammable)

Production: Synthesized via transesterification of dimethylethanolamine and methyl methacrylate .

Comparison with Similar Methacrylic Acid Esters

n-Butyl Methacrylate (BMA)

  • CAS No.: 97-88-1
  • Molecular Formula : C₈H₁₄O₂
  • Molar Mass : 142.19 g/mol
  • Boiling Point : 160–163°C
  • Solubility : Hydrophobic; insoluble in water
  • Applications : Primarily used in hydrophobic coatings, adhesives, and elastomers due to its long alkyl chain .

Key Differences :

  • Reactivity: BMA lacks the dimethylamino group, making it less reactive in aqueous systems compared to DMAEMA.
  • Applications : BMA’s hydrophobicity limits its use in biomedical applications, unlike DMAEMA’s water-soluble derivatives .

Methyl Methacrylate (MMA)

  • CAS No.: 80-62-6
  • Molecular Formula : C₅H₈O₂
  • Molar Mass : 100.12 g/mol
  • Boiling Point : 100–101°C
  • Solubility : Slightly soluble in water (~1.5 g/100 mL)
  • Applications: Key monomer for polymethyl methacrylate (PMMA) plastics, used in lenses, signage, and bone cements .

Key Differences :

  • Polymerization Rate : MMA polymerizes faster than DMAEMA due to its simpler structure.
  • Toxicity: MMA is a known respiratory irritant, whereas DMAEMA’s hazards include skin/eye irritation and flammability .

2-(Diethylamino)ethyl Methacrylate (DEAEMA)

  • CAS No.: 105-16-8
  • Molecular Formula: C₁₀H₁₉NO₂
  • Molar Mass : ~185.26 g/mol (estimated)
  • Solubility : Less water-soluble than DMAEMA due to diethyl substitution increasing hydrophobicity .
  • Applications : Utilized in pH-responsive polymers and drug delivery systems, similar to DMAEMA but with altered lipophilicity .

Key Differences :

  • Alkyl Substitution : Diethyl groups in DEAEMA reduce hydrogen-bonding capacity compared to DMAEMA’s dimethyl groups, affecting solubility and biocompatibility .

Ethyl Methacrylate (EMA)

  • CAS No.: 97-63-2
  • Molecular Formula : C₆H₁₀O₂
  • Molar Mass : 114.14 g/mol
  • Boiling Point : ~117°C
  • Applications : Intermediate between MMA and BMA; used in adhesives and coatings with moderate flexibility .

Research Findings and Regulatory Considerations

  • DMAEMA in Food Contact Materials: The European Commission noted the need for hydrolysis data to assess safety in food-contact plastics .
  • Reactivity: DMAEMA’s tertiary amine group enables quaternization, enhancing antimicrobial properties in coatings—a feature absent in non-amino esters like BMA or MMA .

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